4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine, also known as S32212, is a novel compound that has shown great potential in scientific research. It belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine is not yet fully understood. However, it has been proposed that it acts as a partial agonist of the dopamine D3 receptor and a full agonist of the serotonin 5-HT1A receptor. It also has a high affinity for the histamine H1 receptor and the adrenergic α1 receptor.
Biochemical and Physiological Effects:
4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant properties. It also has a modulatory effect on the glutamate system, which may explain its potential therapeutic effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine has several advantages for lab experiments. It has high selectivity and affinity for its target receptors, which allows for more precise experiments. It also has a long half-life, which makes it easier to administer and study. However, one limitation of 4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine is that it is a relatively new compound, and its long-term effects are not yet fully understood.
Future Directions
There are several future directions for the study of 4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on other neurotransmitter systems, such as the GABAergic and cholinergic systems. Additionally, more research is needed to fully understand its mechanism of action and long-term effects.
Conclusion:
In conclusion, 4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine is a novel compound that has shown great potential in scientific research. Its anxiolytic, antidepressant, and antipsychotic properties, as well as its potential therapeutic effects in neurodegenerative diseases, make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and long-term effects.
Synthesis Methods
The synthesis of 4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine involves several steps, including the reaction of 1-(2-phenylethyl)piperidine with 1H-imidazole-2-carboxaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine has been extensively studied for its potential therapeutic effects. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to improve cognitive function and memory in animal models. Furthermore, 4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-1-(2-phenylethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4/c1-2-4-18(5-3-1)6-12-24-13-7-19(8-14-24)20-9-15-25(16-20)17-21-22-10-11-23-21/h1-5,10-11,19-20H,6-9,12-17H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUIYDYLOROCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)CC3=NC=CN3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1-(2-phenylethyl)piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.